5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine
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Overview
Description
5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an imidazo[1,5-a]pyridine core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: The imidazo[1,5-a]pyridine core can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to target proteins, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 5-Fluoro-7-(trifluoromethyl)imidazo[1,5-a]pyridine
- 5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine
Comparison: Compared to its analogs, 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-2-5(8(10,11)12)1-6-3-13-4-14(6)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOMMPANBJEMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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